molecular formula C10H8O B1582345 1,4-Epoxy-1,4-dihydronaphthalene CAS No. 573-57-9

1,4-Epoxy-1,4-dihydronaphthalene

Cat. No. B1582345
CAS RN: 573-57-9
M. Wt: 144.17 g/mol
InChI Key: JWCGDNHAPBZVHD-UHFFFAOYSA-N
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Description

“1,4-Epoxy-1,4-dihydronaphthalene” is a chemical compound with the molecular formula C10H8O . It is also known by other names such as “1,4-Dihydro-1,4-epoxynaphthalene”, “1,4-Dihydronaphthalene-1,4-oxide”, “1,4-Dihydronaphthalene-1,4-endo-oxide”, and "7-Oxabenzonorbornadiene" .


Molecular Structure Analysis

The molecular weight of “1,4-Epoxy-1,4-dihydronaphthalene” is 144.1699 . The IUPAC Standard InChI is InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Epoxy-1,4-dihydronaphthalene” include a molecular weight of 144.17 . The melting point is 54-56 °C (lit.) .

Scientific Research Applications

Application 1: Asymmetric Arylative Ring Opening

  • Summary of the Application : “1,4-Epoxy-1,4-dihydronaphthalene” is used in the field of asymmetric catalysis. Specifically, it is used in the palladium-catalyzed asymmetric arylative ring opening .
  • Methods of Application or Experimental Procedures : The process involves the use of chiral palladacycle catalysts generated on a single-handed helical polymer skeleton. These catalysts are generated in situ from poly(quinoxaline-2,3-diyl)-based helically chiral phosphine ligands (PQXphos) with palladium(II) acetate . The generated palladacycles are then used in the asymmetric ring-opening arylation of 1,4-epoxy-1,4-dihydronaphthalenes with arylboronic acids .
  • Results or Outcomes : The in situ generated palladacycles exhibited enantioselectivities up to 94% ee in the palladium-catalyzed asymmetric ring-opening arylation of 1,4-epoxy-1,4-dihydronaphthalenes with arylboronic acids .

Application 2: Hydroboration-Oxidation Studies

  • Summary of the Application : “1,4-Epoxy-1,4-dihydronaphthalene” is used in the field of organic chemistry, specifically in hydroboration-oxidation studies .
  • Methods of Application or Experimental Procedures : The process involves the use of various hydroborating agents such as borane-methyl sulfide (BMS), dicyclohexylborane, disiamylborane, and 9-BBN .
  • Results or Outcomes : The hydroboration-oxidation studies of 1,4-epoxy-1,4-dihydronaphthalene with these hydroborating agents have yielded interesting results .

Safety And Hazards

Safety measures for handling “1,4-Epoxy-1,4-dihydronaphthalene” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It is classified as a combustible solid .

properties

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCGDNHAPBZVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972817
Record name 1,4-Dihydro-1,4-epoxynaphthalene
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Epoxy-1,4-dihydronaphthalene

CAS RN

573-57-9
Record name 1,4-Dihydro-1,4-epoxynaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Expoxynaphthalene, 1,4-dihydro-
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Record name 573-57-9
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Record name 1,4-Dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solutions of 20 ml of isoamyl nitrite in glyme (20 ml) and of 13.7 g of anthranilic acid in glyme (45 ml) were added simultaneously by drops to a refluxing mixture of glyme (50 ml) and furan (50 ml). Refluxing was continued for ten minutes and the brown solution was cooled, made basic with aqueous sodium hydroxide (1 N), and extracted with petroleum ether. The extract was washed thoroughly with water, clarified with Norit®, dried, and evaporated to give an oil. The oil solidified on cooling to give 7 g (51% yield) of light yellow solid. Recrystalization of the yellow solid from petroleum ether gave colorless crystalline solid of 1,4-dihydronaphthalene-1,4-endo-oxide (IIIa), m.p. 53°-54° C. (lit. m. p. 56° C.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Solutions of 20 ml of isoamyl nitrite in glyme (20 ml) and of 13.7 g of anthranilic acid in glyme (45 ml) were added simultaneously by drops to a refluxing mixture of glyme (50 ml) and furna (50 ml). Refluxing was continued for ten minutes and the brown solution was cooled, made basic with aqueous sodium hydroxide (1N), and extracted with petroleum ether. The extract was washed thoroughly with water, clarified with Norit®, dried, and evaporated to give an oil. The oil solidified on cooling to give 7 g (51% yield) of light yellow solid. Recrystalization of the yellow solid from petroleum ether gave colorless crystalline solid of 1,4-dihydronaphthalene1,4-endo-oxide (IIIa), m.p. 53°-54° C. (lit. m. p. 56° C.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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